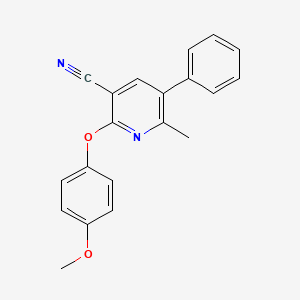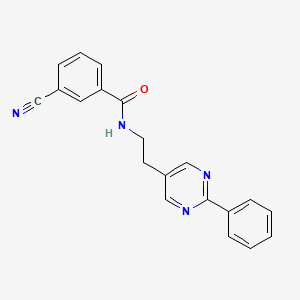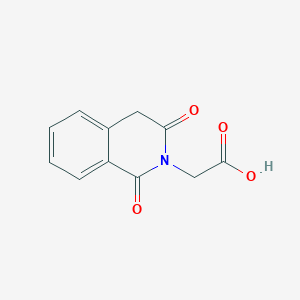
diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C24H29N5O6S and its molecular weight is 515.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Research into pyrazole and pyrimidine derivatives has demonstrated significant potential in the creation of new antimicrobial and anticancer molecules. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds closely related to the chemical structure of interest, showing promising anticancer activity alongside antimicrobial benefits (Hafez, El-Gazzar, & Al-Hussain, 2016). These compounds exhibited higher anticancer activity than the reference drug doxorubicin, underlining the therapeutic potential of such chemical structures in cancer treatment.
Insecticidal and Antibacterial Potential
Further extending the utility of pyrimidine-linked pyrazole derivatives, Deohate and Palaspagar (2020) reported on the synthesis of these compounds through microwave irradiative cyclocondensation. Their study highlighted the insecticidal and antibacterial potential of these compounds, suggesting a broad spectrum of applications ranging from agriculture to antibacterial therapies (Deohate & Palaspagar, 2020).
Chemical Transformations and Biological Evaluation
Zupančič, Svete, and Stanovnik (2008) explored transformations of dialkyl acetone-1,3-dicarboxylates into derivatives, including pyrazolo[4,3-d]-pyrimidine and pyridone compounds, revealing the synthetic versatility of structures related to the query compound. Their work contributes to the understanding of chemical transformations that yield biologically active molecules with potential applications in drug development (Zupančič, Svete, & Stanovnik, 2008).
Synthesis and Evaluation as Anti-Inflammatory Agents
Another facet of research on similar compounds includes the design and synthesis of 3-pyrazolyl-thiophene and thieno[2,3-d]pyrimidines. Hafez and El-Gazzar (2008) synthesized derivatives evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities, highlighting the therapeutic potential of these compounds in managing inflammation and pain without significant side effects (Hafez & El-Gazzar, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of Lm-PTR1 , a protein in Leishmania . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their inhibition
Pharmacokinetics
The compound has been shown to have potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .
properties
IUPAC Name |
diethyl 5-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6S/c1-7-16-11-18(31)28(24(25-16)29-14(5)10-13(4)27-29)12-17(30)26-21-19(22(32)34-8-2)15(6)20(36-21)23(33)35-9-3/h10-11H,7-9,12H2,1-6H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIBIJGUNNRSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C(=C(S3)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

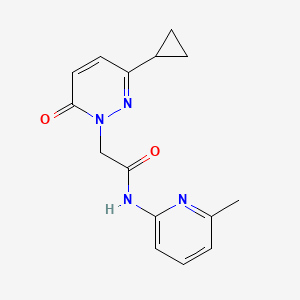

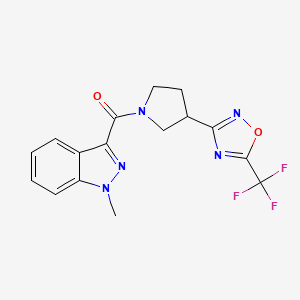
![2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756485.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2756487.png)
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)
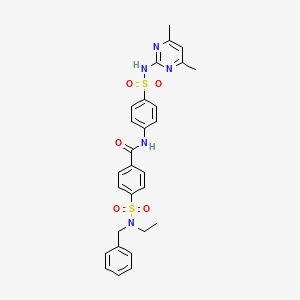

![Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one](/img/structure/B2756496.png)
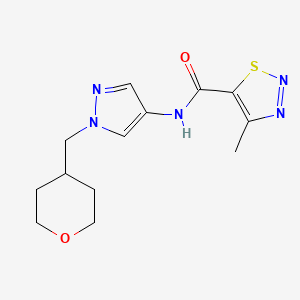
![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)
